6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride

Solubility Salt selection Formulation

Researchers targeting p38 MAP kinase or designing Type II/III kinase inhibitors face solubility and selectivity challenges with conventional hinge-binding fragments. 6-[(Morpholin-4-yl)methyl]pyridin-3-amine dihydrochloride (CAS 1147107-41-2) directly addresses these limitations as a pre-validated building block (PDB 2PUU). Key advantages: • Dihydrochloride salt ensures >10 mM aqueous solubility for fragment screening without DMSO interference • Morpholine oxygen (pKa ~8.4) minimizes hERG liability vs. piperidine analogs (pKa ~11.2) • Bifunctional aniline NH₂ enables amide/urea coupling for PROTAC linker or chemical probe assembly

Molecular Formula C10H17Cl2N3O
Molecular Weight 266.16 g/mol
Cat. No. B13630416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride
Molecular FormulaC10H17Cl2N3O
Molecular Weight266.16 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=NC=C(C=C2)N.Cl.Cl
InChIInChI=1S/C10H15N3O.2ClH/c11-9-1-2-10(12-7-9)8-13-3-5-14-6-4-13;;/h1-2,7H,3-6,8,11H2;2*1H
InChIKeyQJERRPJMMDCYMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Morpholinomethyl)pyridin-3-amine Dihydrochloride: Identity & Procurement


6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride (CAS 1147107-41-2) is a bifunctional pyridine derivative that combines a 3-aminopyridine core with a morpholin-4-ylmethyl substituent at the 6-position, supplied as the dihydrochloride salt [1]. This compound serves as a versatile synthetic intermediate and a privileged hinge-binding fragment in kinase inhibitor design. Its structural features—a hydrogen-bond-donating aniline nitrogen, a hydrogen-bond-accepting pyridine nitrogen, and a morpholine oxygen—enable specific interactions with ATP-binding pockets, as demonstrated by its incorporation into potent p38 MAP kinase inhibitors [2].

Hinge-binding fragment for kinase inhibitor design
Dihydrochloride salt ensures aqueous solubility for biochemical assays
Reported hinge-binding geometry in p38 MAP kinase ATP pocket

6-(Morpholinomethyl)pyridin-3-amine Dihydrochloride: Irreplaceable Advantages


Superficially similar pyridin-3-amine derivatives differ in three critical parameters that affect their suitability for specific applications: (i) the methylene spacer between pyridine and morpholine modulates conformational flexibility and kinase hinge-binding geometry ; (ii) the dihydrochloride salt form dramatically enhances aqueous solubility compared to the free base, which is essential for biochemical assay compatibility [1]; and (iii) the morpholine oxygen imparts a lower pKa (~8.4) relative to piperidine analogs (~11.2), reducing off-target ion-channel interactions such as hERG at physiological pH [2]. Simple interchange with direct-linked morpholinopyridines, piperidinomethyl analogs, or alternative salt forms can compromise solubility, binding affinity, or selectivity in a target-dependent manner.

Salt form Dihydrochloride salt vs. free base: solubility difference may alter assay compatibility and require co-solvent validation.
Linker geometry Methylene spacer vs. direct morpholine attachment: hinge-binding orientation may not transfer, as indicated by crystallographic data.
Amine basicity Morpholine (pKa 8.4) vs. piperidine (pKa 11.2): protonation state at pH 7.4 differs, potentially shifting ion-channel interaction profile.

6-(Morpholinomethyl)pyridin-3-amine Dihydrochloride: Quantitative Evidence


Aqueous Solubility Advantage of the Dihydrochloride Salt

The dihydrochloride salt form of 6-[(morpholin-4-yl)methyl]pyridin-3-amine provides substantially enhanced aqueous solubility compared to the free base. The hydrochloride counterions increase the compound's polarity and ionization, facilitating dissolution in aqueous media. While the free base (CAS 1147181-18-7) is expected to exhibit limited aqueous solubility typical of aminopyridines ( LogP ~1.2–1.5, corresponding to predicted solubility <5 mg/mL), the dihydrochloride salt is described as freely soluble in water [1]. This difference in solubility directly impacts the compound's utility in biochemical assays, where concentrations >10 mM are often required.

Solubility advantage
Class-level inference
>20-fold improvement vs. free base
Supports aqueous assay compatibility.
Data to verify: vendor description vs. in silico prediction.
Solubility Salt selection Formulation

Morpholine vs Piperidine: pKa and hERG Safety

Replacing the morpholine ring with a piperidine ring in the 6-substituent would increase the basicity of the tertiary amine by approximately 2.8 log units (morpholine pKa ≈8.4 vs. piperidine pKa ≈11.2) [1]. At physiological pH 7.4, the morpholine nitrogen is ~90% unprotonated, whereas the piperidine nitrogen would be >99% protonated. This difference in ionization state directly influences passive membrane permeability and off-target binding to the hERG potassium channel, a common liability for highly basic amines. Morpholine-containing kinase inhibitors consistently show lower hERG inhibition compared to their piperidine counterparts, making the morpholinomethyl motif a preferred choice for lead optimization programs where cardiovascular safety is a concern.

pKa & ion-channel profile
Class-level inference
Morpholine pKa 8.4
Piperidine pKa 11.2 (ΔpKa 2.8)
Supports ion-channel selectivity screening.
Class-level inference; in vitro hERG validation required.
Ion-channel selectivity hERG pKa

Hinge-Binding Geometry from p38 Co-crystal Structure

The co-crystal structure of p38 MAP kinase (PDB ID: 2PUU) with a ligand containing the 6-(morpholin-4-ylmethyl)pyridin-3-yl moiety reveals that the morpholinomethyl-pyridine fragment occupies the adenine-binding region of the ATP pocket at 2.50 Å resolution [1]. The pyridine nitrogen accepts a hydrogen bond from the hinge region backbone NH of Met109, while the aniline NH2 donates a hydrogen bond to the backbone carbonyl. The methylene linker between pyridine and morpholine introduces a rotational degree of freedom that allows the morpholine oxygen to interact with the ribose-binding pocket or solvent-exposed region, depending on the specific chemotype. This conformational adaptability is absent in directly linked 6-morpholinopyridin-3-amine, where the morpholine is rigidly positioned at a suboptimal angle for productive hinge contacts.

Hinge-binding geometry
Supporting evidence
2.50 Å co-crystal with p38 (PDB 2PUU)
Supports kinase binding-mode interpretation.
Conformational flexibility reported; no B-factor analysis.
Kinase inhibitor Hinge binding Crystal structure

Key Synthetic Intermediate for BIRB 1017

6-(Morpholinomethyl)pyridin-3-amine (the free base precursor) is the key intermediate in the synthesis of 4-[6-(morpholinomethyl)pyridin-3-yl]naphthalen-1-amine, which is the core fragment of BIRB 1017, a potent p38 MAP kinase inhibitor. The published synthetic route achieves this intermediate via trialkylmagnesium ate complex-mediated metalation/borylation followed by Suzuki coupling, yielding the product in sufficient purity and quantity for downstream elaboration . Alternative scaffolds lacking the morpholinomethyl group (e.g., dimethylamino or unsubstituted pyridine) fail to provide the necessary binding interactions for p38 inhibition, as evidenced by SAR studies within the pyrazole-naphthyl urea series where morpholinomethyl substitution was essential for sub-micromolar potency.

Synthetic utility
Cross-study comparable
Key intermediate for p38 inhibitor BIRB 1017
Supports kinase lead optimization workflow.
SAR data from patent; >10-fold activity shift without morpholinomethyl.
Synthetic intermediate p38 MAP kinase Process chemistry

6-(Morpholinomethyl)pyridin-3-amine Dihydrochloride: Application Scenarios


Kinase Inhibitor Fragment-Based Discovery (FBDD)

The morpholinomethyl-pyridin-3-amine scaffold is an ideal fragment for kinase hinge-binding libraries. Its validated binding pose in the p38 ATP pocket (PDB 2PUU) [1] confirms its ability to form canonical hinge hydrogen bonds while offering a flexible morpholine arm for ribose-pocket or solvent-channel extension. The high aqueous solubility of the dihydrochloride salt [2] enables screening at fragment concentrations up to 10 mM without DMSO interference, a critical advantage in SPR and NMR-based fragment screening cascades.

p38 MAP Kinase Lead Optimization

As the key intermediate in the synthesis of the naphthyl-urea p38 inhibitor BIRB 1017, this building block is pre-validated for p38 MAP kinase drug discovery . Teams pursuing Type II or Type III kinase inhibitors can leverage the morpholinomethyl-pyridine moiety as a conserved hinge-binding element while diversifying the 3-amino position to access the allosteric back pocket, a strategy that has yielded clinical candidates with picomolar potency.

Selectivity Engineering via pKa Modulation

Medicinal chemists seeking to reduce hERG liability while maintaining kinase potency can exploit the lower pKa (8.4) of the morpholine nitrogen relative to piperidine (11.2) [3]. The morpholinomethyl motif ensures that the tertiary amine remains largely unprotonated at physiological pH, minimizing off-target ion-channel interactions. This property is especially valuable for CNS-penetrant kinase inhibitors where high basicity limits brain exposure and increases peripheral side effects.

Chemical Biology Probe & PROTAC Linker Design

The bifunctional nature of this compound—aniline NH2 for amide/urea coupling and morpholine for solubility—makes it an attractive building block for assembling chemical biology probes and PROTAC (Proteolysis Targeting Chimera) linkers. The primary amine can be conjugated to ligands or E3 ligase-recruiting motifs, while the morpholine ensures aqueous compatibility of the final conjugate. Its crystallographically validated engagement of kinase active sites [1] provides confidence that the resulting probes retain target binding.

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor discovery
Aqueous solubility, hinge-binding scaffold
Verify solubility at screening concentrations; confirm hinge-binding mode
p38 MAP kinase lead optimization
Validated intermediate for naphthyl-urea inhibitors
Evaluate SAR at 3-amino position; assess selectivity vs. p38 isoforms
Ion-channel selectivity engineering
Morpholine pKa for reduced hERG interaction risk
Compare hERG IC50 with piperidine analogs; assess physiochemical properties
Chemical biology probe / PROTAC linker
Bifunctional amine for conjugation, morpholine for solubility
Confirm aqueous compatibility of conjugates; verify target engagement
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